
Calcium chloride Ca 45
Vue d'ensemble
Description
Calcium chloride CA 45 is a chemical compound with the formula CaCl₂. It is an ionic compound composed of calcium ions (Ca²⁺) and chloride ions (Cl⁻). This compound is known for its hygroscopic nature, meaning it can absorb moisture from the environment. This compound is widely used in various industries due to its unique properties, such as its ability to release heat when dissolved in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium chloride CA 45 can be prepared through several methods:
Reaction with Hydrochloric Acid: One common method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl), producing calcium chloride, water, and carbon dioxide[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Directly from Limestone: Another method involves extracting calcium chloride directly from limestone (CaCO₃) through a series of reactions.
Industrial Production Methods
Calcium chloride is often produced as a by-product of the Solvay process, which is primarily used for the production of sodium carbonate (soda ash). In this process, limestone and salt (sodium chloride) are used as raw materials. The calcium chloride produced is then purified and concentrated for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium chloride CA 45 undergoes several types of chemical reactions, including:
Dissolution: When dissolved in water, calcium chloride releases a significant amount of heat due to its high enthalpy change of solution.
Electrolysis: Molten calcium chloride can be electrolyzed to produce calcium metal and chlorine gas[ \text{CaCl}_2 \rightarrow \text{Ca} + \text{Cl}_2 ]
Precipitation: Calcium chloride reacts with phosphate ions to form calcium phosphate[ 3\text{CaCl}_2 + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 6\text{Cl}^- ]
Common Reagents and Conditions
Common reagents used in reactions with calcium chloride include hydrochloric acid, sodium carbonate, and phosphate salts. The reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions involving calcium chloride include calcium phosphate, calcium hydroxide, and chlorine gas .
Applications De Recherche Scientifique
Calcium chloride CA 45 has a wide range of applications in scientific research:
Chemistry: It is used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium metal through electrolysis.
Mécanisme D'action
Calcium chloride exerts its effects by increasing the concentration of calcium ions (Ca²⁺) in the bloodstream when administered intravenously. This helps restore normal calcium levels in cases of hypocalcemia and counteracts the effects of certain poisonings, such as magnesium intoxication. The calcium ions moderate nerve and muscle performance by regulating the action potential excitation threshold .
Comparaison Avec Des Composés Similaires
Calcium chloride CA 45 can be compared with other calcium salts, such as calcium carbonate (CaCO₃) and calcium sulfate (CaSO₄):
Calcium Carbonate (CaCO₃): Unlike calcium chloride, calcium carbonate is less soluble in water and does not release heat upon dissolution. It is commonly used as a dietary calcium supplement and in the production of lime.
Calcium Sulfate (CaSO₄): Calcium sulfate is also less soluble in water compared to calcium chloride.
This compound is unique due to its high solubility in water, hygroscopic nature, and ability to release heat upon dissolution, making it highly versatile for various applications.
Propriétés
Numéro CAS |
14336-71-1 |
|---|---|
Formule moléculaire |
CaCl2 |
Poids moléculaire |
115.86 g/mol |
Nom IUPAC |
calcium-45(2+);dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2/i1+5;; |
Clé InChI |
UXVMQQNJUSDDNG-HDMMMHCHSA-L |
SMILES isomérique |
[Cl-].[Cl-].[45Ca+2] |
SMILES |
[Cl-].[Cl-].[Ca+2] |
SMILES canonique |
[Cl-].[Cl-].[Ca+2] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



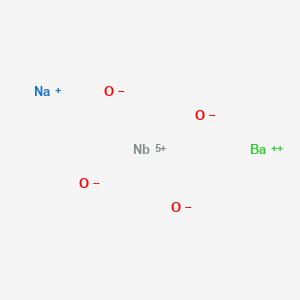
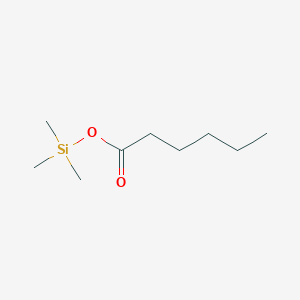
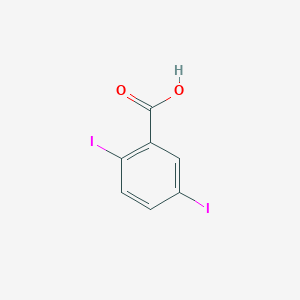
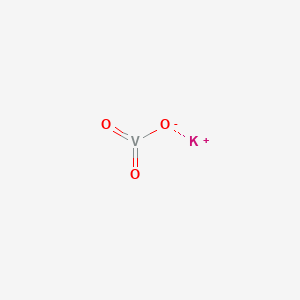

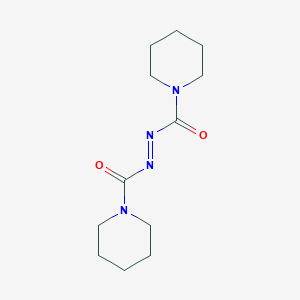

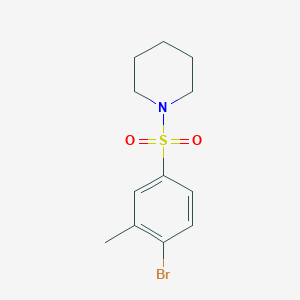
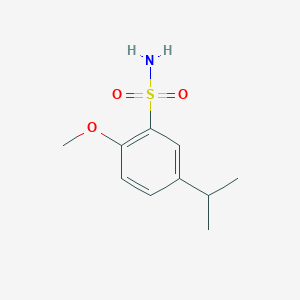
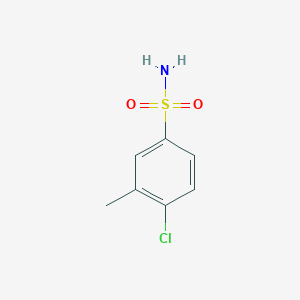
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
